Jildamycin

Beschreibung

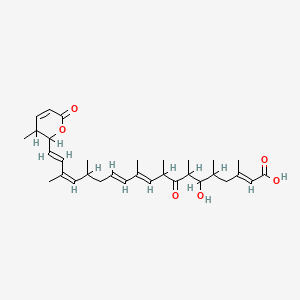

Jildamycin (IUPAC name: (2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid; chemical formula: C₃₂H₄₆O₆) is a macrolide-derived antibiotic with broad-spectrum activity against Gram-positive and atypical pathogens. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis . Structurally, this compound is characterized by a polyketide backbone with a unique dihydropyran moiety, distinguishing it from other macrolides. Preclinical studies highlight its potent bactericidal effects, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycoplasma pneumoniae. Pharmacokinetic data indicate moderate oral bioavailability (45–60%) and a half-life of 8–12 hours, supporting twice-daily dosing .

Eigenschaften

Molekularformel |

C32H46O6 |

|---|---|

Molekulargewicht |

526.7 g/mol |

IUPAC-Name |

(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+ |

InChI-Schlüssel |

QECBVZBMGUAZDL-SJMSETAHSA-N |

Isomerische SMILES |

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C |

Kanonische SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Synonyme |

leptomycin A |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Jildamycin involves multiple steps, starting from the extraction of the natural anthracycline compound, daunorubicin. The key steps include:

Glycosylation: The attachment of sugar moieties to the aglycone structure.

Acetylation: The addition of acetyl groups to specific positions on the molecule.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria, followed by chemical modification steps to achieve the desired semi-synthetic compound. The fermentation process is optimized to maximize yield and purity, and the subsequent chemical modifications are carried out under controlled conditions to ensure consistency and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions: Jildamycin undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Jildamycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DNA intercalation and the effects of anthracyclines on nucleic acid synthesis.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Investigated for its potential in treating various bacterial infections, including those caused by multi-drug resistant strains.

Industry: Utilized in the production of semi-synthetic antibiotics and as a reference standard in quality control processes.

Wirkmechanismus

Jildamycin exerts its effects by intercalating into the DNA double helix, thereby disrupting the normal function of nucleic acids. This intercalation inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. By blocking this enzyme, this compound prevents the proliferation of bacterial cells, leading to their eventual death. The molecular targets of this compound include the DNA strands and the topoisomerase II enzyme, which are critical for bacterial survival and replication.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Pharmacodynamic Comparison

| Parameter | This compound | Erythromycin | Clarithromycin |

|---|---|---|---|

| Molecular Weight (g/mol) | 550.7 | 733.9 | 747.9 |

| Key Functional Groups | Dihydropyran | Desosamine | 14-membered ring |

| Protein Binding (%) | 85 | 70–80 | 65–70 |

| MIC₉₀ for MRSA (µg/mL) | 0.25 | 1.0 | 0.5 |

Pharmacokinetic Profiles

This compound demonstrates superior oral bioavailability (55%) compared to erythromycin (25–35%) due to reduced gastric acid degradation. Its volume of distribution (Vd: 2.5 L/kg) exceeds clarithromycin’s (1.9 L/kg), correlating with enhanced intracellular accumulation. Metabolism occurs via hepatic CYP3A4, producing inactive metabolites excreted renally (60%) and fecally (40%). In contrast, azithromycin undergoes minimal metabolism, relying on biliary excretion (>50%) .

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Azithromycin | Erythromycin |

|---|---|---|---|

| Bioavailability (%) | 55 | 37 | 25–35 |

| Half-life (hours) | 10.5 | 68 | 1.5–3.0 |

| Cmax (µg/mL) | 3.8 | 0.4 | 2.1 |

| Renal Excretion (%) | 60 | 12 | 15 |

Regulatory and Bioequivalence Considerations

EMA guidelines require comparative analyses of purity, dissolution profiles, and stability for generic approvals. This compound’s reference product (Leptomycin A) meets International Council for Harmonisation (ICH) standards for impurity thresholds (<0.15% for any single unknown impurity) . However, structural analogs like roxithromycin exhibit variability in bioequivalence due to differences in crystalline forms, underscoring the need for rigorous comparative dissolution testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.